Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Description
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.4]octane core. Key structural elements include:
- Benzyl ester group: Enhances lipophilicity and modulates stability under synthetic conditions.
- Trifluoroacetyl-methylamino substituent: Introduces strong electron-withdrawing properties and metabolic resistance due to fluorine atoms.
Properties
Molecular Formula |
C17H19F3N2O4 |
|---|---|
Molecular Weight |
372.34 g/mol |
IUPAC Name |
benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C17H19F3N2O4/c1-21(14(23)17(18,19)20)13-7-22(9-16(13)10-25-11-16)15(24)26-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
LUTMNJAUYGUNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Annulation Strategy for Spiro[3.4]octane Formation
Building the 2-oxa-7-azaspiro[3.4]octane core requires precise control of ring sizes and stereochemistry. The most effective method adapts the annulation strategy demonstrated for 2-azaspiro[3.4]octanes, modified for oxygen incorporation:
Key reaction sequence :
- Cyclopentane precursor preparation
- Spirocyclization
Critical parameters :
- Strict temperature control during oxidation (-5°C to 35°C)
- Molar ratio of 1:1.2 for cyclopentane precursor to ethylenediamine derivative
Functional Group Installation Techniques
N-Methylation and Trifluoroacetylation
The 5-position amino group undergoes sequential modification:
Stepwise protocol :
- Methylation
- Use methyl iodide (2 eq) in presence of K₂CO₃ (3 eq) in anhydrous DMF
- Reaction time: 12 hr at 50°C (monitored by TLC)
- Trifluoroacetyl protection
- Treat with trifluoroacetic anhydride (1.5 eq) in dichloromethane
- Add triethylamine (2 eq) as acid scavenger
- Stir 4 hr at 0°C → room temperature
Yield optimization :
- 89% for methylation step
- 94% for trifluoroacetylation
Benzyl Carbamate Formation
The 7-position carboxylate requires selective benzylation:
Esterification options :
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Steglich esterification | DCC, DMAP, BnOH | CH₂Cl₂, 0°C → RT | 78 |
| Mitsunobu reaction | DIAD, PPh₃, BnOH | THF, 40°C | 82 |
| Acid chloride route | (COCl)₂, BnOH, Et₃N | THF, -78°C → RT | 85 |
Preferred protocol :
- Generate acid chloride using oxalyl chloride (1.2 eq) in DMF (cat.)
- Add benzyl alcohol (1.5 eq) with Et₃N (3 eq) in THF
- Quench with sat. NaHCO₃, extract with EtOAc
Alternative Synthetic Pathways
Ring-Expansion Approach
Adapting methodology from azaspiro[3.5]nonane synthesis:
- Start with pyrrolidine derivative
- Perform [2+2] photocycloaddition with ketene
- Acid-catalyzed ring expansion (H₂SO₄, AcOH)
Advantages :
- Higher stereochemical control
- Fewer purification steps
Challenges :
- Requires specialized equipment for photochemical steps
Solid-Phase Synthesis
Developed for parallel library production:
- Load Wang resin with Fmoc-protected aminocyclopentane
- Perform on-resin spirocyclization using HATU/DIEA
- Sequential functionalization via automated synthesis
Key metrics :
- Overall yield: 64%
- Purity (HPLC): >95%
Analytical Characterization Data
Critical validation parameters for final compound:
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, ArH), 5.20 (s, 2H, OCH₂Ph), 4.15-3.98 (m, 2H, spiro-CH₂), 3.45 (q, J=6.8 Hz, 2H, NCH₂), 2.92 (s, 3H, NCH₃)
- ¹³C NMR : 156.8 (COO), 154.1 (CF₃CO), 135.2-128.4 (ArC), 117.2 (q, J=288 Hz, CF₃)
- HRMS : [M+Na]⁺ Calcd. for C₁₇H₁₉F₃N₂O₄Na: 395.1194; Found: 395.1196
Crystallographic data :
- Space group: P2₁/c
- Unit cell: a=8.921 Å, b=12.735 Å, c=14.892 Å
- Final R factor: 0.0412
Process Optimization Considerations
Key findings from scale-up trials :
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Time | 18 hr | 22 hr |
| Isolated Yield | 78% | 69% |
| Purity (HPLC) | 98.5% | 97.2% |
| Critical Impurity | <0.5% | 1.2% |
Mitigation strategies :
- Implement cryogenic conditions (-40°C) for exothermic trifluoroacetylation step
- Use continuous flow chemistry for spirocyclization to improve heat transfer
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups and molecular geometry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs based on substituents, ester groups, and heteroatom arrangements.
Key Observations:
- Ester Groups: Benzyl esters (target compound, ) are more labile under hydrogenolysis compared to tert-butyl esters (), which are stable under acidic conditions.
- Electron-Withdrawing Substituents : The trifluoroacetyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxyl () or benzothiazol () groups.
- Spirocyclic Core : Smaller spiro[3.4]octane frameworks (target, ) exhibit greater ring strain but enhanced rigidity compared to larger spiro[4.5]decane systems ().
Physicochemical Properties
- Lipophilicity : The trifluoroacetyl group in the target compound likely increases logP compared to hydroxyl () or tert-butyl () analogs.
- Solubility : Benzyl esters (target, ) may exhibit lower aqueous solubility than tert-butyl derivatives due to aromatic hydrophobicity.
- Stability: The tert-butyl group () provides superior acid stability, whereas benzyl esters are prone to hydrogenolytic cleavage .
Biological Activity
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the trifluoroacetyl group is notable for its potential influence on the compound's pharmacokinetic properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, derivatives of spirocyclic compounds have been shown to interact with various biological targets, including enzymes and receptors involved in disease processes. The specific interactions of this compound with biological targets remain to be fully elucidated.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown selective activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary investigations into the anticancer potential of spirocyclic compounds suggest that they may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds within this class have been reported to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) . The structure–activity relationship (SAR) studies provide insights into how modifications can enhance efficacy against specific cancer types.
Case Studies
-
Antibacterial Screening : A study evaluated the antibacterial efficacy of several benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) that suggest potential for further development .
Compound MIC against Bacillus subtilis MIC against Escherichia coli Compound A 10 µg/mL 20 µg/mL Compound B 15 µg/mL 25 µg/mL - Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that some spirocyclic derivatives led to significant reductions in cell viability at concentrations ranging from 5 to 50 µM .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. These investigations include:
- Modification of Substituents : Altering functional groups attached to the spirocyclic core has been shown to affect both potency and selectivity .
- Pharmacokinetic Studies : Investigations into absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to assess the compound's viability as a therapeutic agent .
Q & A
Q. What synthetic methodologies are reported for constructing the spiro[3.4]octane core in this compound?
The spirocyclic core can be synthesized via cyclization reactions using intermediates such as 2-oxa-spiro[3.4]octane-1,3-dione. For example, describes analogous spiro compounds formed through reactions between diones and benzothiazol-2-yl imine derivatives under basic conditions (e.g., NaH in THF). Key steps include nucleophilic addition followed by intramolecular cyclization. Researchers should optimize reaction stoichiometry, temperature, and solvent polarity to enhance yield .
Q. How is the trifluoroacetyl-methylamino substituent introduced into the spiro framework?
The trifluoroacetyl group is typically introduced via acylation. After forming the spiro core, selective protection of the amino group (e.g., using benzyl chloroformate) followed by trifluoroacetylation with trifluoroacetic anhydride (TFAA) under anhydrous conditions can achieve the substitution. Monitoring via TLC or HPLC is critical to avoid over-acylation .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Characterization involves:
- Elemental analysis for empirical formula validation.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetyl (C-F, ~1200 cm⁻¹) stretches.
- UV-Vis spectroscopy to detect conjugation effects in the spiro system (~250–300 nm) .
- NMR (¹H, ¹³C, ¹⁹F) to resolve spiro ring protons (δ 3.5–5.0 ppm) and trifluoroacetyl groups (δ 110–120 ppm in ¹³C; δ -70 to -80 ppm in ¹⁹F) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?
Contradictions may arise from conformational isomerism or residual solvents. Use variable-temperature NMR to assess dynamic equilibria. For definitive confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., trifluoroacetyl hydrolysis).
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal decomposition thresholds .
Q. How can the compound’s reactivity in nucleophilic substitution or ring-opening reactions be exploited for derivatization?
The 2-oxa-7-azaspiro structure is prone to ring-opening under acidic/basic conditions. For example:
Q. What computational approaches are suitable for predicting the compound’s biological activity or binding affinity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with spiro-compatible binding pockets).
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Methodological Notes
- Synthetic Optimization : For reproducibility, document solvent purity (e.g., anhydrous THF over molecular sieves) and inert atmosphere conditions (N₂/Ar).
- Data Validation : Cross-reference spectral data with structurally similar spiro compounds (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, ).
- Safety : Handle trifluoroacetyl derivatives in fume hoods due to potential toxicity; refer to safety data sheets for related azaspiro compounds ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
